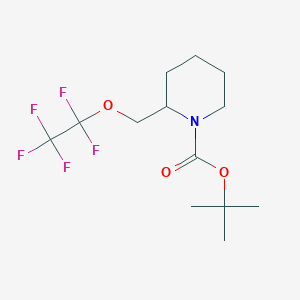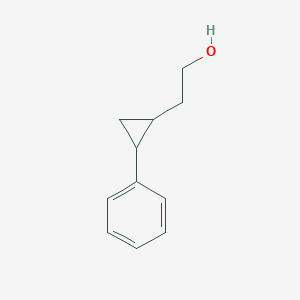
2-(2-Phenylcyclopropyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylcyclopropyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl ring substituted with a phenyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylcyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by reduction. For instance, the Corey-Chaykovsky cyclopropanation reaction can be employed to introduce the cyclopropyl ring . The subsequent reduction of the resulting cyclopropyl ketone with reagents such as sodium borohydride yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Phenylcyclopropyl)ethanone or 2-(2-Phenylcyclopropyl)ethanoic acid.
Reduction: Formation of 2-(2-Phenylcyclopropyl)ethane.
Substitution: Formation of 2-(2-Phenylcyclopropyl)ethyl halides.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Phenylcyclopropyl)ethan-1-one: A ketone analog with similar structural features.
1-(2-Phenylcyclopropyl)ethan-1-amine: An amine analog with potential biological activity.
Uniqueness
The presence of the hydroxyl group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(2-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI-Schlüssel |
IVRVDDJTISEWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


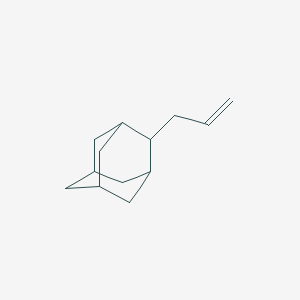
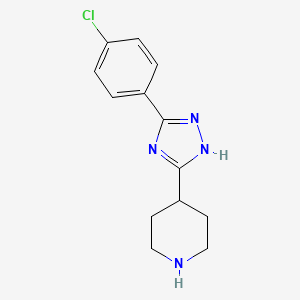
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
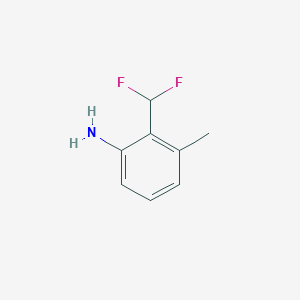
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
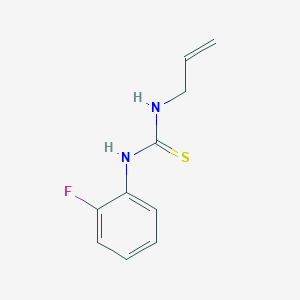
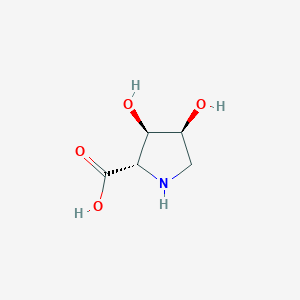
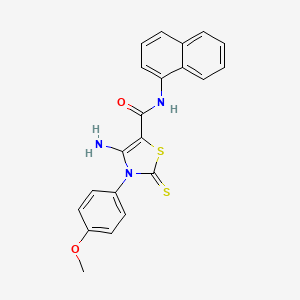
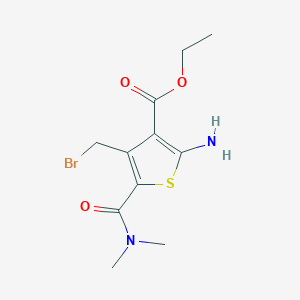

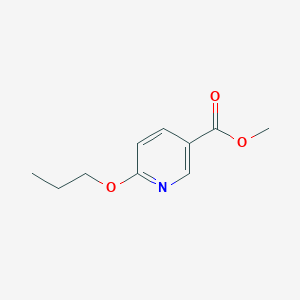
![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
